
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Vue d'ensemble
Description
“4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid” is a compound that belongs to the quinoline family . Quinoline derivatives are an important structural moiety in a number of chemotherapeutic agents and biologically active natural products .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For instance, a new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids were designed, synthesized, and evaluated for their antioxidant activity . The synthesis involved several steps, including amidation of anthranilic acid derivatives, treatment with acetic anhydride, and subsequent acidification .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline derivatives have been investigated for their antioxidant activity. Among important derivatives are 7-chloro-4-hydroxyquinoline and 7-fluoro-4-hydroxyquinoline, which have been characterized by their antioxidant effect against free radical initiated peroxidation .Mécanisme D'action
While the exact mechanism of action of “4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid” is not specified in the retrieved papers, quinoline derivatives have been found to exhibit various biological activities. For instance, some quinoline derivatives have been found to inhibit histone deacetylases (HDACs), which are closely related to tumorigenesis and cancer aggravation .
Propriétés
IUPAC Name |
4-oxo-6-phenyl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZLLHCNBYFLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)

![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)
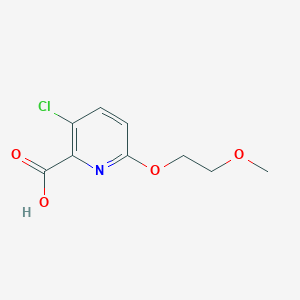
![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)
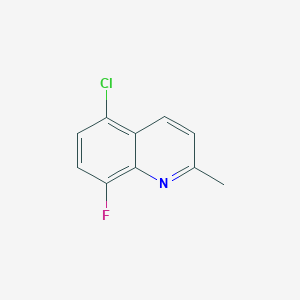

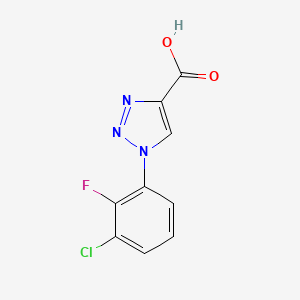
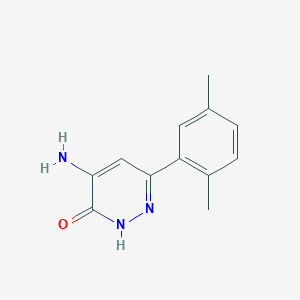
![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)
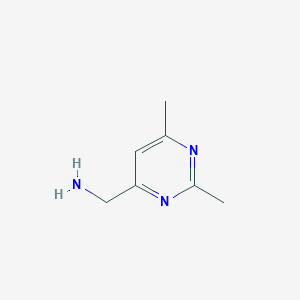
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)